N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide
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Overview
Description
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, also known as CFM-2, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists, which have been studied extensively for their ability to modulate synaptic transmission in the brain.
Mechanism of Action
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide works by blocking the activity of NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity in the brain. By inhibiting the activity of these receptors, this compound can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of synaptic transmission, reduction of neuronal damage, and improvement of cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can help to reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity for NMDA receptors, which can help to reduce the risk of off-target effects. However, it also has some limitations, such as its poor solubility in water and limited stability in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the optimization of its pharmacokinetic properties for use in clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify potential biomarkers for monitoring treatment efficacy.
Synthesis Methods
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride, followed by the addition of N-methylglycine. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress, which are implicated in the pathogenesis of these disorders.
properties
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYOWNYXFXZDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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